molecular formula C19H24O3 B143635 Centrolobol CAS No. 30359-01-4

Centrolobol

Cat. No. B143635
CAS RN: 30359-01-4
M. Wt: 300.4 g/mol
InChI Key: UYJAYWZGEZOHRU-QGZVFWFLSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Identification and Synthesis of Centrolobol

Centrolobol has been identified as a metabolite derived from platyphylloside, which is known to inhibit the digestibility of hay in rumen fluid. The synthesis of centrolobol and its enantiomers was achieved to study their effects on in vitro digestibility, with centrolobol being pinpointed as the active metabolite responsible for the observed inhibition .

Synthesis Approaches to Centrolobine and Centrolobol

Several methods have been developed for the synthesis of centrolobine, a compound closely related to centrolobol. One approach involves a tandem catalytic asymmetric hydrogenation and oxa-Michael cyclization, which provides a highly efficient and enantioselective route to (-)-centrolobine . Another method utilizes the stereoselective intramolecular reductive etherification of delta-trialkylsilyloxy substituted ketones, which was a key step in the total synthesis of (-)-centrolobine . Additionally, an asymmetric synthesis of (-)-6-epi-centrolobine, an analogue of (-)-centrolobine, has been described, highlighting the versatility of synthetic strategies for these compounds .

Molecular Structure and Chemical Reactions

The molecular structure of centrolobine and centrolobol features a 2,6-cis-disubstituted tetrahydropyran core, which is a common structural motif in these diarylheptanoids. The total synthesis of (-)-centrolobine was accomplished using an intramolecular Barbier-type reaction, followed by a Lewis acid-promoted reduction . A gold-catalyzed cycloetherification has been employed for the synthesis of (±)-centrolobine, demonstrating the utility of gold catalysis in constructing the centrolobine skeleton .

Physical and Chemical Properties

The diarylheptanoid centrolobol, along with related compounds, has been synthesized with the aim of understanding their physical and chemical properties. The total synthesis of acerogenins and centrolobol involved the formation of a 13-membered cyclophane skeleton, which was achieved through a domino process involving a Miyaura arylborylation–intramolecular Suzuki reaction . The heartwoods of Centrolobium species were examined, and centrolobol was found among other diarylheptanoids, indicating its natural occurrence and relevance to the chemical diversity of these species .

Efficient Synthetic Routes

Efficient synthetic routes to centrolobine have been developed, including a very short synthesis involving two successive one-pot reactions, which demonstrates the potential for rapid and scalable production of these compounds . The use of Brønsted acidic ionic liquids for intramolecular hydroalkoxylations has also been applied to the synthesis of (±)-centrolobine, showcasing innovative solvent systems that can facilitate these reactions .

Scientific Research Applications

1. Chemical Composition and Variants

Centrolobol, a chemical compound found in Centrolobium species, has been studied for its various forms and chemical properties. The heartwoods of Centrolobium robustum Mart. and Centrolobium tomentosum Benth. contain different forms of centrolobol, along with other compounds like piceatannol and centrolobine. These findings contribute to understanding the chemical diversity and potential applications of substances derived from Centrolobium species (Craveiro, Prado, Gottlieb, & Albuquerque, 1970).

2. Impact on In Vitro Digestibility

Research has identified centrolobol as a significant metabolite affecting in vitro digestibility of hay. Centrolobol, particularly its (R)-enantiomer, was found to decrease digestion in cow rumen fluid. This insight is crucial for understanding the impact of specific plant metabolites on animal nutrition and digestive processes (Sunnerheim & Bratt, 2004).

3. Phenolic Constituents and Potential Applications

Another study on Centrolobium species revealed the presence of centrolobol along with other phenolic constituents. The variety of compounds identified, including centrolobol, highlights the potential for diverse applications in pharmacology, nutrition, and other scientific fields (Jurd & Wong, 1984).

Mechanism of Action

Target of Action

Centrolobol, a compound that can be isolated from the heartwood of Centrolobium Robustum Mart , has been found to exhibit significant antifibrotic activity . The primary target of Centrolobol is the caspase enzymes . Caspases are a family of protease enzymes playing essential roles in programmed cell death (including apoptosis), necrosis, and inflammation.

Mode of Action

Centrolobol interacts with its targets, the caspase enzymes, leading to significant inhibition of cell proliferation . This interaction results in an antifibrotic effect, which means it can prevent or reduce fibrosis, a pathological wound healing in which connective tissue replaces normal parenchymal tissue leading to organ dysfunction.

Result of Action

The molecular and cellular effects of Centrolobol’s action primarily involve the inhibition of cell proliferation . This suggests that Centrolobol could potentially be used in conditions where inhibition of cell proliferation is beneficial, such as in the treatment of certain types of cancer or fibrotic diseases.

properties

IUPAC Name

4-[(5R)-5-hydroxy-7-(4-hydroxyphenyl)heptyl]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24O3/c20-17(10-7-16-8-13-19(22)14-9-16)4-2-1-3-15-5-11-18(21)12-6-15/h5-6,8-9,11-14,17,20-22H,1-4,7,10H2/t17-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYJAYWZGEZOHRU-QGZVFWFLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CCCCC(CCC2=CC=C(C=C2)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1CCCC[C@H](CCC2=CC=C(C=C2)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40873755
Record name (-)-Centrolobol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40873755
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

300.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Centrolobol

CAS RN

30359-01-4
Record name (-)-Centrolobol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=30359-01-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (-)-Centrolobol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40873755
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Centrolobol
Reactant of Route 2
Reactant of Route 2
Centrolobol
Reactant of Route 3
Centrolobol
Reactant of Route 4
Centrolobol
Reactant of Route 5
Reactant of Route 5
Centrolobol
Reactant of Route 6
Centrolobol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.